molecular formula C3H2BrClN2O2S B2859255 3-Bromo-1H-pyrazole-4-sulfonyl chloride CAS No. 1909306-43-9

3-Bromo-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B2859255
CAS No.: 1909306-43-9
M. Wt: 245.48
InChI Key: GEMPBPQOYBZQDV-UHFFFAOYSA-N
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Description

3-Bromo-1H-pyrazole-4-sulfonyl chloride is a chemical compound with the molecular formula C3H2BrClN2O2S and a molecular weight of 245.48 g/mol It is characterized by a five-membered heterocyclic structure featuring a bromine atom at the 3-position, a sulfonyl chloride group at the 4-position, and two neighboring nitrogen atoms

Scientific Research Applications

3-Bromo-1H-pyrazole-4-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is employed in the development of enzyme inhibitors and other bioactive molecules.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, including anti-inflammatory and anticancer drugs.

    Industry: The compound is used in the production of agrochemicals and dyes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1H-pyrazole-4-sulfonyl chloride typically involves the reaction of 3-bromo-1H-pyrazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group at the 4-position. The general reaction scheme is as follows:

3-Bromo-1H-pyrazole+Chlorosulfonic acid3-Bromo-1H-pyrazole-4-sulfonyl chloride\text{3-Bromo-1H-pyrazole} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} 3-Bromo-1H-pyrazole+Chlorosulfonic acid→3-Bromo-1H-pyrazole-4-sulfonyl chloride

The reaction is usually conducted at low temperatures to prevent decomposition and to achieve high yields .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1H-pyrazole-4-sulfonyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonamide derivatives, which are valuable intermediates in pharmaceutical synthesis, and various heterocyclic compounds used in material science .

Mechanism of Action

The mechanism of action of 3-Bromo-1H-pyrazole-4-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of sulfonamide bonds. These bonds are crucial in the inhibition of certain enzymes and proteins, making the compound valuable in medicinal chemistry. The molecular targets and pathways involved include various enzymes that play a role in disease progression .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-1H-pyrazole-4-sulfonamide
  • 4-Chloro-3-bromo-1H-pyrazole
  • 3-Bromo-1H-pyrazole-4-carboxylic acid

Uniqueness

3-Bromo-1H-pyrazole-4-sulfonyl chloride is unique due to the presence of both a bromine atom and a sulfonyl chloride group, which confer distinct reactivity patterns. This makes it a versatile intermediate in the synthesis of various bioactive compounds and materials .

Properties

IUPAC Name

5-bromo-1H-pyrazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2BrClN2O2S/c4-3-2(1-6-7-3)10(5,8)9/h1H,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEMPBPQOYBZQDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1S(=O)(=O)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2BrClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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